molecular formula C10H8F2N2O B3391604 (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol CAS No. 1897736-08-1

(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol

Cat. No. B3391604
CAS RN: 1897736-08-1
M. Wt: 210.18 g/mol
InChI Key: FTDIAZWEELKPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol, also known as DFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DFP is a versatile compound that can be synthesized using various methods, and its unique chemical properties make it an ideal candidate for research in various fields. In

Mechanism of Action

(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol exerts its effects through the inhibition of enzymes that are involved in various biochemical pathways. It has been shown to inhibit the activity of enzymes such as aldose reductase, which is involved in the development of diabetic complications, and acetylcholinesterase, which is involved in the regulation of neurotransmitter activity. (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases such as diabetes, cancer, and neurodegenerative disorders. (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol has also been shown to improve insulin sensitivity and glucose uptake, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol has several advantages as a research tool. It is a versatile compound that can be easily synthesized using various methods. It has unique chemical properties that make it an ideal candidate for research in various fields. Additionally, (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol has been extensively studied, and its mechanism of action is well understood. However, (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol also has some limitations. It is a toxic compound that requires careful handling, and its effects on human health are not well understood.

Future Directions

(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol has several potential future directions in scientific research. It can be used as a building block in the synthesis of new pharmaceuticals and agrochemicals. Additionally, it can be used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions. Furthermore, (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol can be modified to improve its selectivity and potency, making it a potential candidate for the treatment of various diseases. Finally, further research is needed to understand the long-term effects of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol on human health and the environment.
Conclusion:
In conclusion, (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol is a versatile compound that has gained significant attention in scientific research due to its unique chemical properties. It can be synthesized using various methods and has potential applications in catalysis, sensing, drug delivery, and the synthesis of various organic compounds. (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol exerts its effects through the inhibition of enzymes involved in various biochemical pathways and has been shown to have various biochemical and physiological effects. While (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol has several advantages as a research tool, it also has some limitations, and further research is needed to understand its long-term effects on human health and the environment.

Scientific Research Applications

(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol has been extensively used in scientific research due to its unique chemical properties. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, sensing, and drug delivery. (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol has also been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol has been used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

properties

IUPAC Name

(2,4-difluorophenyl)-(1H-pyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c11-7-1-2-8(9(12)3-7)10(15)6-4-13-14-5-6/h1-5,10,15H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDIAZWEELKPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C2=CNN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol

CAS RN

1897736-08-1
Record name (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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